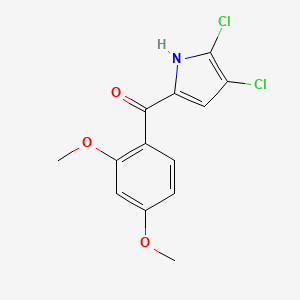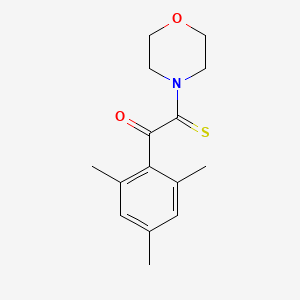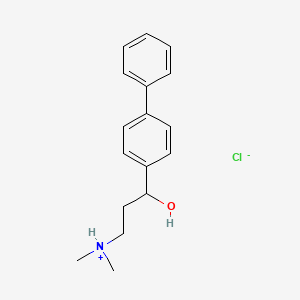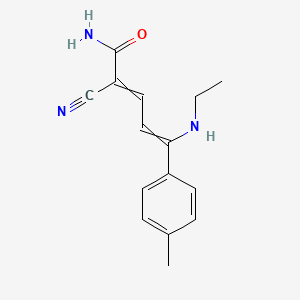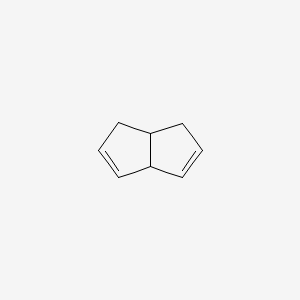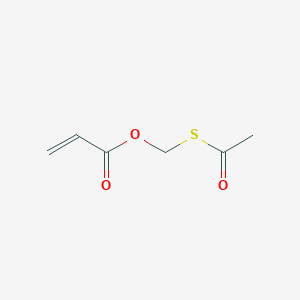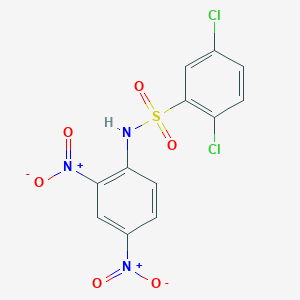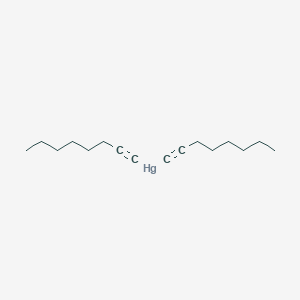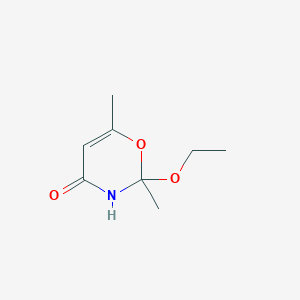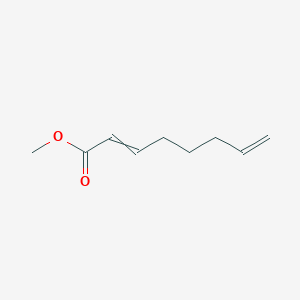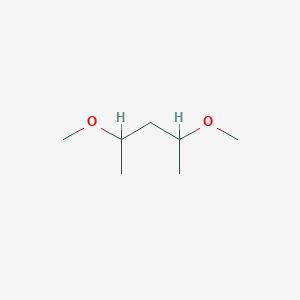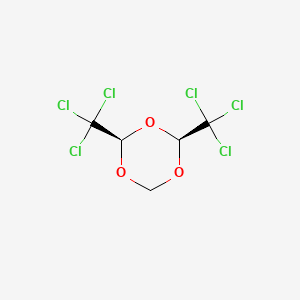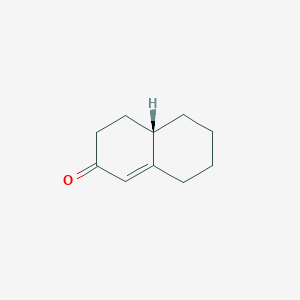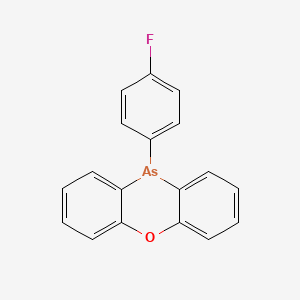
Ethenyl acetate;2-ethylhexyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethenyl acetate; 2-ethylhexyl prop-2-enoate; 2-hydroxyethyl prop-2-enoate; prop-2-enoic acid” is a combination of four distinct chemical entities, each with unique properties and applications. These compounds are commonly used in various industrial and scientific applications due to their versatile chemical properties.
Métodos De Preparación
Ethenyl Acetate: This process occurs at temperatures between 100-200°C and under a pressure of 0.6-0.8 MPa .
2-Ethylhexyl Prop-2-enoate:
2-Hydroxyethyl Prop-2-enoate: The reaction is typically catalyzed by sulfuric acid and occurs under reflux conditions .
Prop-2-enoic Acid: This process involves the use of a catalyst such as molybdenum and vanadium oxides and occurs at high temperatures .
Análisis De Reacciones Químicas
Ethenyl Acetate: Ethenyl acetate undergoes polymerization reactions to form polyvinyl acetate, which is used in adhesives and coatings. It can also undergo hydrolysis to produce acetic acid and ethylene .
2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate can undergo free-radical polymerization to form polymers used in adhesives and sealants. It can also react with other monomers such as vinyl acetate and styrene to form copolymers .
2-Hydroxyethyl Prop-2-enoate: 2-Hydroxyethyl prop-2-enoate can undergo polymerization to form hydrogels, which are used in biomedical applications. It can also react with isocyanates to form urethane acrylates .
Prop-2-enoic Acid: Prop-2-enoic acid can undergo various reactions such as polymerization to form polyacrylic acid, which is used in superabsorbent materials. It can also react with alcohols to form esters and with amines to form amides .
Aplicaciones Científicas De Investigación
Ethenyl Acetate: Ethenyl acetate is widely used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings. It is also used as a precursor for the production of polyvinyl alcohol .
2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate is used in the production of pressure-sensitive adhesives, sealants, and coatings. It is also used in the manufacture of elastomers and plastics .
2-Hydroxyethyl Prop-2-enoate: 2-Hydroxyethyl prop-2-enoate is used in the production of hydrogels for biomedical applications, including drug delivery systems and wound dressings. It is also used in the manufacture of coatings and adhesives .
Prop-2-enoic Acid: Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in diapers and other absorbent products. It is also used in the manufacture of coatings, adhesives, and sealants .
Mecanismo De Acción
The mechanism of action for these compounds varies depending on their application. For example, in polymerization reactions, the vinyl group in ethenyl acetate and 2-ethylhexyl prop-2-enoate undergoes free-radical polymerization to form long-chain polymers. In the case of 2-hydroxyethyl prop-2-enoate, the hydroxyl group can react with isocyanates to form urethane linkages, which are used in the production of urethane acrylates .
Comparación Con Compuestos Similares
Ethenyl Acetate: Similar compounds include methyl acetate, ethyl acetate, and butyl acetate. Ethenyl acetate is unique due to its ability to undergo polymerization to form polyvinyl acetate .
2-Ethylhexyl Prop-2-enoate: Similar compounds include butyl acrylate and methyl acrylate. 2-Ethylhexyl prop-2-enoate is unique due to its branched structure, which provides flexibility and toughness to the resulting polymers .
2-Hydroxyethyl Prop-2-enoate: Similar compounds include hydroxypropyl acrylate and hydroxybutyl acrylate. 2-Hydroxyethyl prop-2-enoate is unique due to its ability to form hydrogels with high water content .
Prop-2-enoic Acid: Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its ability to form superabsorbent polymers .
Propiedades
Número CAS |
50862-46-9 |
|---|---|
Fórmula molecular |
C23H38O9 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
ethenyl acetate;2-ethylhexyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C5H8O3.C4H6O2.C3H4O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-5(7)8-4-3-6;1-3-6-4(2)5;1-2-3(4)5/h6,10H,3-5,7-9H2,1-2H3;2,6H,1,3-4H2;3H,1H2,2H3;2H,1H2,(H,4,5) |
Clave InChI |
BERFLUGYZIYQJE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C=C.CC(=O)OC=C.C=CC(=O)O.C=CC(=O)OCCO |
Números CAS relacionados |
50862-46-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


